molecular formula C6H5Cl2NO B031471 2,6-Dichloropyridine-4-methanol CAS No. 101990-69-6

2,6-Dichloropyridine-4-methanol

Cat. No. B031471
Key on ui cas rn: 101990-69-6
M. Wt: 178.01 g/mol
InChI Key: YDGJTFCKLFLWFM-UHFFFAOYSA-N
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Patent
US05202356

Procedure details

The above ester was dissolved in dichloromethane (60 ml) and cooled to -20° under nitrogen. Diisobutylaluminium hydride (38 ml) was added dropwise. After 2 hours at 0°, dilute hydrochloric acid was carefully added and the mixture worked up in the usual manner to give 2,6-dichloro-4-hydroxymethylpyridine. NMR 1H: 7.64(2H,s), 4.98(2H,s).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]1[CH:10]=[C:9]([Cl:11])[N:8]=[C:7]([Cl:12])[CH:6]=1)C.[H-].C([Al+]CC(C)C)C(C)C.Cl>ClCCl>[Cl:12][C:7]1[CH:6]=[C:5]([CH2:4][OH:3])[CH:10]=[C:9]([Cl:11])[N:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=CC(=NC(=C1)Cl)Cl)=O
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
38 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -20° under nitrogen

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)CO)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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